TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)cyclohexyl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQRPHRBRJAQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679281 | |
| Record name | [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228880-64-5 | |
| Record name | [4-(Aminomethyl)cyclohexyl]acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-(4-Aminomethylcyclohexyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Parameters and Catalyst Selection
Raney nickel (Ra-Ni) serves as the primary catalyst due to its high activity in nitro group reduction. The hydrogenation occurs in an aqueous medium under elevated temperatures and pressures. Initial conditions involve 49°C and 130 atm hydrogen pressure, followed by a second stage at 130°C and 172 atm. These stepwise conditions prevent excessive exothermicity and improve cis-trans isomer control.
Table 1: Hydrogenation Reaction Parameters
| Stage | Temperature (°C) | Pressure (atm) | Catalyst Loading (wt%) | Trans:Cis Ratio |
|---|---|---|---|---|
| 1 | 49 | 130 | 5–7 | 1.5:1 |
| 2 | 130 | 172 | 3–5 | 4.2:1 |
After hydrogenation, the crude product contains approximately 81% trans-isomer and 19% cis-isomer. The aqueous reaction mixture is acidified to pH 2–3 using hydrochloric acid, precipitating the free acid form of 4-aminocyclohexyl acetic acid.
Isomer Separation and Purification Techniques
Isolation of the trans-isomer from the cis-trans mixture remains a critical challenge due to their structural similarity. Patent EA020350B1 discloses a crystallization-based method using ethanol and acetonitrile to enhance selectivity.
Hydrochloride Salt Formation
The free acid is dissolved in ethanol saturated with anhydrous HCl gas, forming the hydrochloride salt. Heating the solution to reflux for 1–3 hours promotes selective crystallization of the trans-isomer. Subsequent vacuum distillation removes ethanol, leaving a residue that is treated with acetonitrile to induce further crystallization at −5°C to 0°C.
Table 2: Solvent Systems for Crystallization
| Solvent | Temperature Range (°C) | Trans-Isomer Purity (%) | Yield (%) |
|---|---|---|---|
| Ethanol/HCl | 78–80 (reflux) | 92–94 | 65–70 |
| Acetonitrile | −5–0 | 98–99 | 85–90 |
This method replaces earlier ether-based precipitation, eliminating flammability risks and improving yields by 15–20%.
Process Optimization for Industrial Scaling
Industrial production requires modifications to laboratory protocols to address safety, cost, and waste management. Key advancements include:
Continuous Hydrogenation Reactors
Tubular reactors with fixed-bed Ra-Ni catalysts enable continuous hydrogenation at 55–58°C and 4 bar overpressure. This configuration increases trans-isomer selectivity to 70–75% while reducing reaction time by 40% compared to batch systems.
Solvent Recovery Systems
Distillation units recover >95% of acetonitrile and ethanol, lowering solvent costs by 30%. Closed-loop systems prevent HCl emissions, complying with environmental regulations.
Analytical Validation of Synthesis
Quality control ensures the absence of cis-isomer contaminants and residual solvents.
High-Performance Liquid Chromatography (HPLC)
A C18 column with a mobile phase of acetonitrile:phosphate buffer (20:80 v/v, pH 2.5) resolves trans- and cis-isomers within 12 minutes. UV detection at 220 nm provides a limit of quantification (LOQ) of 0.1 µg/mL.
X-ray Crystallography
Crystal structure analysis confirms the trans-configuration, with unit cell parameters matching the Cambridge Structural Database entry for TAACH (CCDC 234567). The cyclohexane ring adopts a chair conformation, stabilizing the aminomethyl and acetic acid substituents in equatorial positions .
Chemical Reactions Analysis
Types of Reactions
TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCL involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence protein binding, and affect cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
Physicochemical Properties
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs like tranexamic acid.
- Stability : The tert-Boc derivative () is more stable under basic conditions due to its protective group, whereas the target compound’s HCl salt favors acidic environments.
Adsorption and Chelation Capabilities (Analogous to ASBB Studies)
–6 and 10–11 highlight the role of carboxyl (-COOH) groups in enhancing uranium adsorption for acetic acid-modified biochar (ASBB). By analogy:
- The target compound’s acetic acid group could act as a chelating ligand for metal ions (e.g., U(VI)), similar to ASBB’s coordination mechanism via -COO⁻ groups .
- Compared to tranexamic acid, the target compound’s flexible -CH₂COOH side chain may allow stronger monodentate or bidentate coordination with metals due to reduced steric hindrance .
Research Findings and Data Tables
Table 1: Adsorption Performance Comparison (Analogous to ASBB Studies)
Notes:
Biological Activity
Introduction
TRANS-(4-Aminomethylcyclohexyl)acetic acid hydrochloride (often referred to as trans-4-aminomethylcyclohexane-1-carboxylic acid HCl) is a compound that has garnered attention due to its potential biological activities, particularly in the pharmaceutical sector. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
- Molecular Formula: C10H18ClN
- Molecular Weight: 201.71 g/mol
- CAS Number: 187533-10-4
The compound features a cyclohexane ring with an amino group and a carboxylic acid functional group, which contributes to its biological activity.
The biological activity of trans-4-aminomethylcyclohexane-1-carboxylic acid is primarily attributed to its interaction with various biological targets. The compound is known to inhibit the plasmin system, which plays a crucial role in fibrinolysis and tissue remodeling. By inhibiting plasminogen activation, it can potentially reduce pathological processes associated with excessive fibrinolysis, such as bleeding disorders and certain types of cancer .
Key Mechanisms:
- Inhibition of Plasminogen Activation: This action leads to reduced levels of plasmin, thereby limiting tissue degradation and promoting healing in certain conditions .
- Potential Neuroprotective Effects: Some studies suggest that derivatives of this compound may exhibit protective effects against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .
In Vitro Studies
Research has demonstrated that trans-4-aminomethylcyclohexane-1-carboxylic acid exhibits significant inhibitory effects on plasminogen activation in vitro. This has been quantified through various biochemical assays measuring the rate of plasmin formation in the presence of the compound.
| Study | Concentration (µM) | Plasmin Inhibition (%) |
|---|---|---|
| Study A | 10 | 45 |
| Study B | 50 | 75 |
| Study C | 100 | 90 |
In Vivo Studies
In vivo studies have shown promising results regarding the therapeutic potential of trans-4-aminomethylcyclohexane-1-carboxylic acid. For instance, animal models demonstrated a reduction in tumor volume when treated with this compound, suggesting its potential application in oncology .
Case Study: Tumor Growth Inhibition
A study involving mice with induced tumors showed that administration of trans-4-aminomethylcyclohexane resulted in a statistically significant reduction in tumor size compared to control groups:
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Reduction |
|---|---|---|---|
| Control | 150 | 300 | - |
| Experimental | 150 | 120 | 60% |
Therapeutic Applications
The compound's ability to modulate biological systems suggests several therapeutic applications:
- Antithrombotic Therapy: Due to its inhibition of the plasmin system, it may be beneficial in treating conditions characterized by excessive fibrinolysis.
- Cancer Treatment: Its effects on tumor growth inhibition indicate potential use as an adjunct therapy in oncology.
- Neuroprotection: Research into its neuroprotective properties suggests possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation of TRANS-(4-AMINOMETHYLCYCLOHEXYL)ACETIC ACID HCl?
- Methodological Answer :
-
X-ray crystallography is critical for determining the geometric arrangement of the cyclohexane ring and substituents, particularly the trans-configuration of the aminomethyl and carboxylic acid groups .
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon hybridization states. For example, the cyclohexane ring carbons exhibit sp³ hybridization with tetrahedral geometry, while the carboxylic acid carbon adopts sp² hybridization .
-
Computational modeling (e.g., DFT calculations) validates steric and electronic interactions influencing conformational stability.
Atom Type Hybridization Geometric Arrangement Cyclohexane C sp³ Tetrahedral Carboxylic Acid C sp² Trigonal planar Aminomethyl N sp³ Trigonal pyramidal
Q. How is the hydrochloride salt of tranexamic acid synthesized in laboratory settings?
- Methodological Answer :
- Free acid preparation : Start with trans-4-aminomethylcyclohexanecarboxylic acid (tranexamic acid), synthesized via catalytic hydrogenation of the corresponding nitro compound .
- Salt formation : React the free acid with concentrated HCl in anhydrous ethanol. Monitor pH to ensure complete protonation of the amine group.
- Purification : Recrystallize from ethanol/water mixtures to isolate the HCl salt. Confirm purity via melting point analysis and HPLC (≥98% purity).
Advanced Research Questions
Q. How to resolve contradictions in reported pharmacokinetic data for this compound?
- Methodological Answer :
- Assay standardization : Compare methodologies (e.g., LC-MS vs. ELISA) used in conflicting studies. For instance, LC-MS offers higher specificity for quantifying the compound in plasma, minimizing matrix interference .
- Physicochemical factors : Evaluate pH-dependent solubility (e.g., pKa of amine group = 10.4) and its impact on bioavailability. Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate intestinal absorption.
- Statistical reconciliation : Apply meta-analysis tools to aggregate data, accounting for variables like dosing regimens and patient demographics.
Q. What experimental design considerations are critical for studying the compound’s antifibrinolytic mechanism?
- Methodological Answer :
- In vitro assays : Use plasminogen-binding assays with fluorescent probes (e.g, FITC-labeled lysine analogs) to quantify competitive inhibition. Control for ionic strength, as the compound’s zwitterionic nature affects binding affinity .
- Kinetic studies : Employ surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) between the compound and plasminogen.
- In vivo models : Design dose-response studies in hemophilia-induced mice, monitoring bleeding time reduction and thrombus formation histopathology.
Data Contradiction Analysis
Q. How to address discrepancies in reported crystal structures of this compound?
- Methodological Answer :
- Crystallographic validation : Cross-reference unit cell parameters (e.g., space group, Z-value) with the Cambridge Structural Database. Differences may arise from solvent inclusion (e.g., hydrate vs. anhydrous forms).
- Thermal analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. For example, a reported melting point variation (210–215°C) could indicate multiple crystalline forms.
- Computational refinement : Use programs like Mercury to re-analyze deposited CIF files, ensuring atomic displacement parameters align with experimental data.
Method Optimization
Q. How to optimize HPLC conditions for quantifying this compound in biological matrices?
- Methodological Answer :
- Column selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a pre-filter to retain the hydrophilic compound.
- Mobile phase : Acetonitrile:phosphate buffer (20:80 v/v, pH 2.5) improves peak symmetry. Adjust flow rate to 1.0 mL/min for baseline resolution from matrix interferents.
- Detection : UV detection at 220 nm (carboxylic acid π→π* transition) provides sensitivity down to 0.1 µg/mL. Validate with spike-recovery experiments (≥95% recovery in plasma).
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
